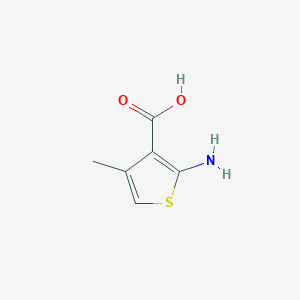

2-Amino-4-methylthiophene-3-carboxylic acid

説明

特性

IUPAC Name |

2-amino-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIFTAJMGYVKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515011 | |

| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-81-1 | |

| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Gewald Synthesis of 2-Amino-4-methylthiophene-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the Gewald synthesis, a cornerstone multicomponent reaction, specifically tailored for the preparation of 2-Amino-4-methylthiophene-3-carboxylic acid. This compound and its derivatives are pivotal intermediates in medicinal chemistry, serving as foundational scaffolds for a variety of pharmacologically active agents.[1][2] We will dissect the reaction mechanism, provide a detailed experimental protocol with causal explanations for each step, and discuss the compound's significance in modern drug development.

The Gewald Reaction: A Powerful Tool in Heterocyclic Chemistry

First reported by Karl Gewald in 1961, the Gewald reaction has become a universal and highly efficient method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[3] Its prominence stems from the use of readily available starting materials, mild reaction conditions, and the operational simplicity of a multicomponent condensation.[3][4][5][6] The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[4] The resulting 2-aminothiophene scaffold is a privileged structure in drug design, appearing in compounds with applications ranging from local anesthetics to cytostatic agents.[7][8]

Unraveling the Reaction Mechanism

The synthesis of the target molecule proceeds through a series of well-elucidated steps. The entire process is a cascade of fundamental organic reactions, beginning with a base-catalyzed condensation and culminating in an intramolecular cyclization and aromatization.

The core mechanism involves four key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate).[4][9] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The conjugate base of the intermediate then attacks the elemental sulfur (S₈).[10] This step forms a thiolate intermediate.

-

Intramolecular Cyclization: The newly formed thiolate anion performs a nucleophilic attack on the carbon atom of the adjacent nitrile group.[9][10] This ring-closing step forms a five-membered heterocyclic intermediate.

-

Tautomerization: The intermediate undergoes a prototropic shift (tautomerization) to yield the final, stable aromatic 2-aminothiophene ring system.[4][9]

A Validated Experimental Protocol

The synthesis is a two-stage process: the Gewald reaction to form the thiophene ester, followed by saponification to yield the final carboxylic acid. This protocol is designed to be self-validating through clear checkpoints and expected outcomes.

Reagents and Reaction Parameters

| Reagent/Parameter | Role / Purpose | Molar Eq. | Key Consideration |

| Acetone | Ketone reactant | 1.0 | Provides the C5 and 4-methyl group of the thiophene ring. |

| Ethyl Cyanoacetate | Active methylene reactant | 1.0 | Provides C2, C3, the amino group, and the carboxylate precursor. |

| Elemental Sulfur | Sulfur source | 1.1 | A slight excess ensures complete reaction. |

| Morpholine | Base catalyst | 0.2 | Catalyzes the Knoevenagel condensation and sulfur addition. |

| Ethanol | Solvent | - | A polar protic solvent that facilitates dissolution of reactants and intermediates. |

| Temperature | Reaction condition | 45-50°C | Provides sufficient energy for the reaction while minimizing side products. |

| Sodium Hydroxide | Hydrolysis reagent | 2.0-3.0 | Saponifies the ester to the carboxylate salt. |

| Hydrochloric Acid | Acidification reagent | - | Neutralizes the base and protonates the carboxylate to yield the final acid. |

Stage 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ethanol (80 mL), acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and morpholine (0.2 eq).

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes to initiate the Knoevenagel condensation.

-

Sulfur Addition: Add elemental sulfur (1.1 eq) to the mixture in one portion.

-

Heating: Gently heat the reaction mixture to 45-50°C. An exothermic reaction is often observed. Maintain this temperature with stirring for 2-3 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Cool the reaction mixture in an ice bath. The product ester will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The resulting ester is often pure enough for the next step.

Stage 2: Saponification to 2-Amino-4-methylthiophene-3-carboxylic acid

-

Hydrolysis: Suspend the crude ethyl ester from Stage 1 in a 10% aqueous solution of sodium hydroxide (2-3 eq).

-

Heating: Heat the mixture to 80-90°C with stirring for 1-2 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Cooling and Filtration: Cool the solution to room temperature. If any unreacted ester remains, it may be removed by filtration.

-

Acidification: Cool the clear filtrate in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH reaches ~4-5.

-

Precipitation and Isolation: The target carboxylic acid will precipitate as a solid. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration.

-

Final Purification: Wash the solid with cold water to remove inorganic salts and dry it under vacuum. Recrystallization from a suitable solvent like isopropanol can be performed if higher purity is required.[11]

Product Characterization and Validation

To ensure the identity and purity of the synthesized 2-Amino-4-methylthiophene-3-carboxylic acid, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic peaks for the amino protons, the methyl group protons, and the thiophene ring proton. ¹³C NMR will confirm the carbon skeleton, including the quaternary carbons of the thiophene ring and the carboxyl carbon.[12]

-

Infrared (IR) Spectroscopy: Key stretches will be visible for the N-H bonds of the primary amine, the O-H and C=O of the carboxylic acid, and C-S bond of the thiophene ring.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the final compound.[12]

Significance in Drug Discovery and Development

The 2-aminothiophene core is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1]

-

Key Pharmaceutical Intermediate: The ester precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, is a crucial intermediate in the industrial synthesis of Articaine, a widely used dental local anesthetic.[8] This highlights the reaction's commercial relevance.

-

Scaffold for Novel Therapeutics: The title compound serves as a valuable building block for creating libraries of novel molecules. The amino group and carboxylic acid handle allow for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR).[2]

-

Cytostatic Potential: Derivatives of 2-aminothiophene-3-carboxylic acid have been identified as novel cytostatic agents with selective activity against various cancer cell lines, including prostate cancer and T-cell lymphoma.[7] These compounds have been shown to induce apoptosis and interfere with the cell cycle, making them promising leads for further development.[7]

Conclusion

The Gewald synthesis provides a direct, efficient, and scalable route to 2-Amino-4-methylthiophene-3-carboxylic acid, a high-value intermediate for the pharmaceutical industry. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can reliably produce this versatile building block. Its established role in existing drugs and its potential as a scaffold for future therapeutics underscore the enduring importance of this classic multicomponent reaction in the field of drug discovery.

References

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132, 279–293. Available at: [Link]

-

Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

-

Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

-

Da Silva, G. V. J. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. Available at: [Link]

-

Allais, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]

-

Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

-

Oniscu, C., et al. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Revue Roumaine de Chimie. Available at: [Link]

-

Penafiel, V., et al. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect. Available at: [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemixl.com [chemixl.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 9. d-nb.info [d-nb.info]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-4-methylthiophene-3-carboxylic Acid and its Ethyl Ester: A Technical Guide

Introduction

2-Amino-4-methylthiophene-3-carboxylic acid is a substituted thiophene, a class of heterocyclic compounds integral to the development of pharmaceuticals and functional materials. Thiophenes are known building blocks for various biologically active molecules, including anti-inflammatory and antipsychotic drugs. The precise substitution pattern on the thiophene ring, featuring an amino group at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 4-position, creates a unique electronic and structural environment. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, signal multiplicities, and integration provides unambiguous evidence for the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for thiophene derivatives involves dissolving approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The use of CDCl₃ is common for many organic molecules, though DMSO-d₆ is preferable for carboxylic acids to ensure the observation of the exchangeable acidic proton. Spectra are typically recorded on a 400 MHz or higher field spectrometer to achieve adequate signal dispersion[1]. A standard acquisition would include ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments like COSY and HSQC for definitive assignments.

Diagram: NMR Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule.

Molecular Structure for NMR Assignments:

Caption: Structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: ¹H NMR Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (400 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| 6.07 | Singlet (broad) | 2H | -NH₂ | The broadness of this singlet is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its downfield shift is due to the electron-withdrawing effect of the aromatic thiophene ring. |

| 5.82 | Singlet | 1H | C₅-H | This is the only proton directly attached to the thiophene ring. It appears as a singlet as there are no adjacent protons to couple with. Its position in the aromatic region is expected. |

| 4.29 | Quartet | 2H | -O-CH₂ -CH₃ | The quartet multiplicity is a classic signature of a CH₂ group adjacent to a CH₃ group (n+1 rule, 3+1=4). The significant downfield shift is caused by the deshielding effect of the adjacent ester oxygen. |

| 2.28 | Singlet | 3H | C₄-CH₃ | This singlet corresponds to the methyl group attached to the thiophene ring. It is a singlet because it has no neighboring protons. Its chemical shift is in the typical range for a methyl group on an aromatic ring. |

| 1.35 | Triplet | 3H | -O-CH₂-CH₃ | The triplet multiplicity arises from coupling to the adjacent CH₂ group (n+1 rule, 2+1=3). This signal is the most upfield, consistent with a terminal, shielded alkyl group. |

Expert Extrapolation for 2-Amino-4-methylthiophene-3-carboxylic acid:

-

Disappearance of Ester Signals: The quartet at ~4.29 ppm and the triplet at ~1.35 ppm would be absent.

-

Appearance of Carboxylic Acid Proton: A new, very broad singlet would appear, typically far downfield (δ 10-13 ppm). In a solvent like DMSO-d₆, this peak is more readily observed.

-

Shifts in Other Protons: The C₅-H and C₄-CH₃ protons would experience minor shifts due to the change in the electronic environment from ester to carboxylic acid. The -NH₂ signal would also likely shift.

¹³C NMR Spectral Data

¹³C NMR spectroscopy details the carbon backbone of the molecule.

Table 2: ¹³C NMR Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate (400 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| 166.13 | C =O (Ester) | This downfield signal is characteristic of a carbonyl carbon in an ester functional group. |

| 164.17 | C ₂-NH₂ | This carbon is significantly deshielded due to the direct attachment of the electronegative amino group and its position within the aromatic ring. |

| 136.71 | C ₄-CH₃ | The attachment of the methyl group and its position in the ring define the chemical shift of this quaternary carbon. |

| 106.72 | C ₅-H | This upfield aromatic carbon is shielded relative to the others, typical for a β-carbon in an electron-rich thiophene ring. |

| 102.85 | C ₃-C=O | This quaternary carbon is shifted upfield relative to the other ring carbons due to the electronic effects of the adjacent substituents. |

| 59.54 | -O-CH₂ -CH₃ | The chemical shift is typical for a methylene carbon bonded to an oxygen atom. |

| 18.40 | C ₄-CH₃ | This signal is in the expected range for a methyl group attached to an sp² hybridized carbon. |

| 14.40 | -O-CH₂-CH₃ | This upfield signal corresponds to the terminal methyl carbon of the ethyl group. |

Expert Extrapolation for 2-Amino-4-methylthiophene-3-carboxylic acid:

-

Disappearance of Ester Carbons: The signals at δ 59.54 and 14.40 ppm would be absent.

-

Shift of Carbonyl Carbon: The ester carbonyl carbon at δ 166.13 ppm would shift slightly, typically to a slightly more downfield position (e.g., ~168-172 ppm) for a carboxylic acid.

-

Shifts in Ring Carbons: The thiophene ring carbons, particularly C₂ and C₃, would exhibit small shifts reflecting the change from an ester to a carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

FT-IR spectra are commonly acquired using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is finely ground with dry KBr powder and pressed into a transparent disk. For ATR, the solid sample is simply placed onto the crystal surface. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹[2]. ATR is often preferred for its simplicity and speed.

IR Spectral Data Interpretation

While a specific spectrum for the target acid is unavailable, we can predict its key features based on the functional groups and compare them with known data for related structures.

Table 3: Predicted and Known IR Absorption Bands (cm⁻¹)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Causality and Insights |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | (Predicted for Acid) This would be a very broad, strong absorption band, often overlapping with C-H stretches. This is the most definitive feature distinguishing the acid from the ester. |

| ~3100 | C-H Stretch (Aromatic) | Thiophene Ring | This absorption is characteristic of C-H bonds on an sp² hybridized carbon of an aromatic ring. |

| 2980 - 2850 | C-H Stretch (Alkyl) | -CH₃, (-CH₂CH₃) | These bands correspond to the stretching of C-H bonds in the methyl and ethyl groups. |

| ~1680 - 1650 | C=O Stretch | Carboxylic Acid / Ester | A strong, sharp absorption. In the ethyl ester, this is due to the ester carbonyl. For the carboxylic acid, this peak would likely be in a similar region, possibly slightly lower in frequency due to hydrogen bonding. |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group appears in this region. |

| ~1550 - 1450 | C=C Stretch | Thiophene Ring | These absorptions are characteristic of the aromatic ring stretching vibrations. |

| ~1250 | C-O Stretch | Carboxylic Acid / Ester | This band corresponds to the stretching of the C-O single bond. |

| ~850 - 700 | C-S Stretch | Thiophene Ring | Vibrations involving the carbon-sulfur bond of the thiophene ring typically appear in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminocarboxylic acids and their esters. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI typically generates protonated molecules, [M+H]⁺, in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Diagram: Mass Spectrometry Fragmentation Logic

Caption: Basic principle of fragmentation in mass spectrometry.

Mass Spectral Data

Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate:

-

Molecular Formula: C₈H₁₁NO₂S

-

Calculated Molecular Weight: 185.05 g/mol

-

Observed Ion (ESI-MS): [M+H]⁺ = 186.15 m/z[1]

Expert Extrapolation for 2-Amino-4-methylthiophene-3-carboxylic acid:

-

Molecular Formula: C₆H₇NO₂S

-

Calculated Molecular Weight: 157.02 g/mol

-

Expected Molecular Ion: [M]⁺˙ at m/z 157 or [M+H]⁺ at m/z 158.

Predicted Fragmentation Pathways for the Carboxylic Acid: The molecular ion of 2-Amino-4-methylthiophene-3-carboxylic acid would be expected to undergo characteristic fragmentations:

-

Loss of Water (-18 Da): An initial loss of H₂O from the molecular ion is a common fragmentation for carboxylic acids, especially if an ortho-amino group can participate.

-

Loss of the Carboxyl Group (-45 Da): Cleavage of the bond between the thiophene ring and the carboxylic acid group would result in the loss of a •COOH radical, leading to a fragment ion at m/z 112.

-

Decarboxylation (-44 Da): Loss of CO₂ is another characteristic pathway for aromatic carboxylic acids.

These pathways provide a diagnostic fingerprint for confirming the presence of the carboxylic acid functionality.

Conclusion

The spectroscopic characterization of 2-Amino-4-methylthiophene-3-carboxylic acid can be confidently predicted through a combination of empirical data from its ethyl ester and a foundational understanding of spectroscopic principles. The key distinguishing features of the free acid would be the presence of a broad O-H stretch in the IR spectrum, a downfield, exchangeable proton in the ¹H NMR spectrum, and a molecular ion at m/z 157 with characteristic losses of water and the carboxyl group in the mass spectrum. This guide provides the necessary framework for researchers to identify and characterize this important heterocyclic compound.

References

-

Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Available at: [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2015). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. IJPBS, 5(2), 234-243. Available at: [Link]

-

ResearchGate. (2019). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Available at: [Link]

- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

-

ResearchGate. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

-

Magdaline, J. D. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 8(5), 06-14. Available at: [Link]

Sources

A Technical Guide to the Chemical Properties of 2-Amino-4-methylthiophene-3-carboxylic Acid and Its Derivatives

Executive Summary: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore present in a wide array of biologically active compounds. 2-Amino-4-methylthiophene-3-carboxylic acid, and particularly its ester derivatives, serve as highly versatile building blocks for the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth analysis of the core chemical properties of this compound, targeting researchers, scientists, and professionals in drug development. We will explore its synthesis via the robust Gewald reaction, delve into its detailed molecular structure and spectroscopic signature, analyze the reactivity of its key functional groups, and highlight its significant applications, most notably as a precursor to the local anesthetic Articaine.

Introduction and Nomenclature

The thiophene ring is a bioisostere of the phenyl group, making it a structure of immense interest in drug design. When substituted with an amino group at the C2 position and an electron-withdrawing group at the C3 position, the resulting 2-aminothiophene moiety exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2].

The title compound, 2-Amino-4-methylthiophene-3-carboxylic acid, is a prime example of this valuable class of heterocycles. It is important to note that much of the available literature and commercial supply focuses on its ester derivatives, such as the methyl and ethyl esters, due to their stability and utility in synthesis. For instance, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) and Ethyl 2-amino-4-methylthiophene-3-carboxylate (CAS 43088-42-2) are common representatives[3]. While IUPAC numbering can vary based on priority rules, the fundamental chemical reactivity discussed herein applies broadly to this core structure. This guide will primarily draw upon the extensive data available for the ester derivatives as a proxy for the parent carboxylic acid.

Synthesis: The Gewald Three-Component Reaction

The most efficient and widely adopted method for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation[4]. This reaction is valued for its operational simplicity, use of readily available starting materials, and high yields.

Causality and Mechanism: The reaction's success hinges on a sequence of well-understood organic transformations. It begins with a base-catalyzed Knoevenagel condensation between a ketone (e.g., acetone) and an active methylene compound (e.g., ethyl cyanoacetate). The base, typically a secondary amine like diethylamine or morpholine, is crucial for deprotonating the active methylene compound to generate a nucleophilic carbanion[4]. This intermediate then attacks the carbonyl carbon of the ketone. The subsequent adduct readily dehydrates to form a stable α,β-unsaturated nitrile. This electron-poor olefin then undergoes a Michael addition with elemental sulfur. The final step involves an intramolecular cyclization followed by tautomerization and aromatization to yield the stable 2-aminothiophene ring system[4].

Caption: Workflow of the Gewald three-component reaction.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiophene-3-carboxylate[6]

This protocol is a representative example of the Gewald synthesis.

Materials:

-

Acetone (0.5 mmol)

-

Ethyl cyanoacetate (0.5 mmol)

-

Elemental Sulfur (0.5 mmol)

-

Diethylamine (0.5 mmol)

-

Absolute Ethanol

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel (100–200 mesh)

Procedure:

-

Prepare two separate solutions in absolute ethanol (2 mL each):

-

Solution A: A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol).

-

Solution B: A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol).

-

-

Add Solution A to Solution B with constant stirring.

-

Heat the reaction mixture to 50°C and maintain stirring for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate (7:3) mixture.

-

A high yield (typically around 85%) of yellow crystals of the title compound is obtained after solvent evaporation[5].

Molecular Structure and Spectroscopic Profile

The structural and electronic properties of 2-Amino-4-methylthiophene-3-carboxylic acid derivatives have been well-characterized.

Structural Analysis

X-ray crystallography studies of ethyl 2-amino-4-methylthiophene-3-carboxylate reveal critical structural features[5]. The thiophene ring and its directly attached atoms are essentially coplanar. A key stabilizing feature is an intramolecular N—H⋯O hydrogen bond formed between one of the hydrogen atoms of the C2-amino group and the carbonyl oxygen of the C3-ester group. This interaction contributes to the planarity of the molecule and influences its conformational preference[5]. In the solid state, molecules further assemble into dimers through intermolecular N—H⋯S bonds[5].

Spectroscopic Data

The identity and purity of the compound are routinely confirmed by spectroscopic methods. The data below corresponds to the ethyl ester derivative, a common and well-documented analogue.

Table 1: Spectroscopic Data for Ethyl 2-Amino-4-methylthiophene-3-carboxylate

| Technique | Parameter | Observed Value (Solvent: CDCl₃) | Interpretation | Reference |

| ¹H NMR | Chemical Shift (δ) | 6.07 ppm (s, 2H) | -NH₂ protons | [5] |

| 5.82 ppm (s, 1H) | C5-H proton on the thiophene ring | [5] | ||

| 4.29 ppm (q, J=7.1 Hz, 2H) | -O-CH₂- protons of the ethyl group | [5] | ||

| 2.28 ppm (s, 3H) | C4-CH₃ protons | [5] | ||

| 1.35 ppm (t, J=7.1 Hz, 3H) | -CH₃ protons of the ethyl group | [5] | ||

| ¹³C NMR | Chemical Shift (δ) | 166.13, 164.17 ppm | C=O (ester) and C2-NH₂ carbons | [5] |

| 136.71, 106.72, 102.85 ppm | Thiophene ring carbons (C4, C5, C3) | [5] | ||

| 59.54 ppm | -O-CH₂- carbon | [5] | ||

| 18.40, 14.40 ppm | Methyl carbons (-CH₃) | [5] | ||

| Mass Spec. | ESI-MS | m/z 186.15 [M+H]⁺ | Corresponds to the protonated molecule (C₈H₁₁NO₂S, MW: 185.24) | [5] |

| IR | Wavenumber (cm⁻¹) | ~3460, 3320 cm⁻¹ | N-H stretching (amino group) | [6] |

| ~1666 cm⁻¹ | C=O stretching (ester carbonyl) | [6] |

Chemical Reactivity and Functional Group Analysis

The chemical behavior of 2-Amino-4-methylthiophene-3-carboxylic acid is dictated by the interplay of its three primary functional components: the nucleophilic amino group, the electron-withdrawing carboxyl group, and the aromatic thiophene ring.

Caption: Key reactive sites on the 2-aminothiophene-3-carboxylate core.

-

The Amino Group (C2): As a primary aromatic amine, this group is nucleophilic. It readily undergoes acylation, alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases[7][8]. The electron-donating nature of the amino group strongly activates the thiophene ring, directing electrophiles primarily to the C5 position.

-

The Carboxylic Acid/Ester Group (C3): This group is a versatile handle for synthetic modifications. The ester can be hydrolyzed to the parent carboxylic acid, typically under acidic or basic conditions[4]. The ester can also be converted directly into other functional groups, such as amides or hydrazides. For instance, reaction with hydrazine hydrate (hydrazinolysis) efficiently converts the ester into the corresponding carbohydrazide, a key intermediate for synthesizing N-acylhydrazone derivatives with potential biological activity[8].

-

The Thiophene Ring: The combined electron-donating effects of the sulfur atom's lone pairs and the C2-amino group make the ring electron-rich and highly susceptible to electrophilic aromatic substitution. The C5 position is the most activated and sterically accessible site for electrophilic attack[7].

Applications in Medicinal Chemistry and Drug Development

The unique structural and electronic properties of 2-Amino-4-methylthiophene-3-carboxylic acid make it a valuable scaffold in drug discovery.

-

Intermediate for Articaine: Its most prominent application is as a key intermediate in the industrial synthesis of Articaine, a widely used dental local anesthetic[9]. The synthesis involves the amidation of the carboxylic acid function and subsequent modification of the amino group.

-

Scaffold for Novel Therapeutics: The 2-aminothiophene core is a "privileged structure" that appears in numerous compounds with diverse pharmacological activities[1][2]. Derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated selective cytostatic activity against various cancer cell lines, including prostate, kidney, and lymphoma cells[2].

-

Antimicrobial and Antifungal Agents: The scaffold is a common feature in compounds designed to combat bacterial and fungal infections[1].

-

Anti-inflammatory Agents: The drug Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is based on the 2-aminothiophene structure[4].

-

Safety and Handling

Based on aggregated GHS data, 2-Amino-4-methylthiophene-3-carboxylic acid derivatives are classified as hazardous.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. Some data also suggests it may be harmful if swallowed, in contact with skin, or if inhaled[3].

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

2-Amino-4-methylthiophene-3-carboxylic acid and its esters are multifunctional heterocyclic compounds of significant industrial and academic importance. Their straightforward synthesis via the Gewald reaction, combined with the versatile reactivity of the amino, carboxyl, and thiophene moieties, establishes them as indispensable building blocks in modern organic and medicinal chemistry. A thorough understanding of their chemical properties, from their spectroscopic signature to their reaction pathways, is essential for leveraging their full potential in the development of novel pharmaceuticals and advanced materials.

References

-

Mathon, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. Available at: [Link]

-

Reddy, T., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

-

Khanum, S., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health. Available at: [Link]

-

Saeed, S. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. APICMO. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules. Available at: [Link]

- Google Patents. (n.d.). Process for preparing thiophene derivatives.

-

Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

-

El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

-

ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Available at: [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. chemixl.com [chemixl.com]

In Vitro Evaluation of 2-Amino-4-methylthiophene-3-carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring is a cornerstone in the edifice of medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this sulfur-containing heterocycle have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Among these, the 2-aminothiophene scaffold has emerged as a particularly promising pharmacophore. This guide provides a comprehensive framework for the in vitro evaluation of a specific class of these compounds: 2-Amino-4-methylthiophene-3-carboxylic acid analogs. Our focus will be on establishing a logical, evidence-based workflow, from initial screening to mechanistic elucidation, to thoroughly characterize the therapeutic potential of these novel chemical entities. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins each experimental choice.

Chapter 1: Foundational Screening - Assessing Broad-Spectrum Bioactivity

The initial phase of evaluating a new library of 2-Amino-4-methylthiophene-3-carboxylic acid analogs is to cast a wide net, identifying promising candidates for more focused investigation. This is achieved through a panel of robust, high-throughput assays designed to assess cytotoxicity, antimicrobial efficacy, and preliminary anti-inflammatory potential.

Cytotoxicity Profiling: The Gateway to Anticancer Evaluation

A primary consideration for any potential therapeutic is its effect on cell viability. For compounds with suspected anticancer properties, a cytotoxicity screen against a panel of relevant cancer cell lines is the logical first step.[3]

The choice of cell lines should be guided by the therapeutic indication. For a broad-spectrum screen, a panel such as the NCI-60, which represents a diverse range of human cancers, is ideal. However, for more targeted investigations, a selection of cell lines representing prevalent and hard-to-treat cancers is recommended. For the purpose of this guide, we will consider a panel comprising:

-

MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

-

A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

-

HCT116: A human colon cancer cell line, a common model for colorectal cancer research.

-

PC-3: A human prostate cancer cell line, representing androgen-independent prostate cancer.

-

HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess selectivity.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable, colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble formazan product, the absorbance of which is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-Amino-4-methylthiophene-3-carboxylic acid analogs in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified exposure time (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

-

XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each analog.

| Analog ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | PC-3 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293 IC50 / Average Cancer Cell IC50) |

| AMTC-001 | 5.2 | 7.8 | 6.1 | 4.9 | >50 | >8.6 |

| AMTC-002 | 12.5 | 15.3 | 10.8 | 11.7 | >50 | >4.2 |

| AMTC-003 | 2.1 | 3.5 | 2.8 | 1.9 | 45.2 | 17.1 |

| Doxorubicin | 0.8 | 1.1 | 0.9 | 0.7 | 5.4 | 6.2 |

Antimicrobial Susceptibility Testing: Identifying Lead Antibacterial Candidates

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[6] Thiophene derivatives have shown promise in this area.[7] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8]

A representative panel of both Gram-positive and Gram-negative bacteria should be used for initial screening. This includes:

-

Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.

-

Escherichia coli (ATCC 25922): A widely used Gram-negative model organism.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

-

Compound Dilution: Prepare serial twofold dilutions of the thiophene analogs in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the microplate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

| Analog ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| AMTC-001 | 16 | 32 |

| AMTC-002 | >64 | >64 |

| AMTC-003 | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.25 |

Anti-inflammatory Activity Screening: A First Look at Immunomodulation

Chronic inflammation is a key driver of many diseases.[9] A simple and effective in vitro assay to screen for potential anti-inflammatory activity is the inhibition of protein denaturation.[10]

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory properties.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

-

Induction of Denaturation: Heat the reaction mixtures at a temperature known to induce denaturation (e.g., 72°C) for a specified time.

-

Cooling and Measurement: Cool the solutions and measure the turbidity at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation compared to the control.

| Analog ID | % Inhibition of Protein Denaturation (at 100 µg/mL) |

| AMTC-001 | 45.2% |

| AMTC-002 | 15.8% |

| AMTC-003 | 68.5% |

| Diclofenac Sodium | 85.3% |

Chapter 2: Mechanistic Deep Dive - Unraveling the Molecular Pathways of Lead Candidates

Following the identification of lead candidates from the initial screening, the next critical phase is to elucidate their mechanisms of action. This involves a series of more targeted assays designed to probe specific cellular and molecular pathways.

Elucidating the Anticancer Mechanism of Action

For analogs demonstrating potent and selective cytotoxicity, a multi-pronged approach is necessary to understand how they induce cancer cell death.

Caption: A logical workflow for the mechanistic evaluation of anticancer candidates.

Many anticancer drugs exert their effects by disrupting the cell cycle.[11] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with the lead analog at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[13]

Experimental Protocol: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] Their activation is a hallmark of apoptosis.

-

Cell Treatment: Treat cells with the lead analog in a 96-well plate.

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate to the wells.[1]

-

Incubation and Measurement: Incubate at room temperature and then measure the luminescence, which is proportional to caspase-3/7 activity.[15]

Some thiophene derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[16][17]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a GTP-containing buffer and the test compound.

-

Induction of Polymerization: Induce polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which reflects the extent of tubulin polymerization.[18]

MMP-9 is an enzyme involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis.[19]

Experimental Protocol: Gelatin Zymography for MMP-9 Activity

-

Sample Preparation: Collect conditioned media from cancer cells treated with the test compound.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin.

-

Enzyme Renaturation and Incubation: Wash the gel to remove SDS and allow the MMPs to renature. Incubate the gel in a buffer that promotes enzymatic activity.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of MMP-9 activity will appear as clear bands against a blue background.[5][6]

Dissecting the Anti-inflammatory Mechanism

For analogs showing promising anti-inflammatory activity, it is crucial to investigate their effects on key inflammatory signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[20] Its inhibition is a key target for anti-inflammatory drug development.

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by the thiophene analogs.

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[10]

-

Cell Transfection/Seeding: Use a stable NF-κB reporter cell line or transiently transfect cells with an NF-κB reporter plasmid.

-

Compound Treatment: Pre-treat the cells with the test compound.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of NF-κB transcriptional activity.

Chapter 3: Data Interpretation and Future Directions

The culmination of this comprehensive in vitro evaluation will be a rich dataset that provides a holistic view of the biological activities of the 2-Amino-4-methylthiophene-3-carboxylic acid analogs.

Key Interpretation Points:

-

Structure-Activity Relationship (SAR): Correlate the chemical structures of the analogs with their observed biological activities to identify key functional groups that contribute to potency and selectivity.

-

Therapeutic Index: The selectivity index from the cytotoxicity screen provides an early indication of the therapeutic window.

-

Mechanism of Action: The mechanistic studies will provide a clear picture of how the lead candidates exert their effects at the molecular level.

Future Directions:

The most promising candidates from this in vitro evaluation should be advanced to more complex preclinical models, including:

-

3D cell culture models (spheroids/organoids): To better mimic the in vivo tumor microenvironment.

-

In vivo animal models: To assess efficacy, pharmacokinetics, and toxicology in a living organism.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to the in vitro evaluation of 2-Amino-4-methylthiophene-3-carboxylic acid analogs. By progressing from broad-based screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising new drug candidates. The adoption of such a structured and rationale-driven workflow is paramount to the successful translation of novel chemical entities from the laboratory to the clinic.

References

- Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 53(13), 4248-4258.

-

BioVendor R&D. (n.d.). QuickZyme Human MMP-9 Activity Assay Kit 96-Assays. Retrieved from [Link]

- Patel, A. A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223.

-

JoVE. (2023). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Retrieved from [Link]

- de Souza, B. C., et al. (2012). Preliminary antifungal and cytotoxic evaluation of synthetic cycloalkyl[b]thiophene derivatives with PLS-DA analysis. Acta Pharmaceutica, 62(2), 221-236.

- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Molecules, 15(7), 4857-4867.

-

Bowdish Lab. (2012). NF-κB Luciferase Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

- Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107.

- Gilmore, T. D. (2006). The Rel/NF-kappaB signal transduction pathway: introduction. Oncogene, 25(51), 6685-6689.

-

Anonymous. (n.d.). Gelatin Zymography Protocol. Retrieved from [Link]

-

Bio-protocol. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

- Van de Walle, D., et al. (2010). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 11(12), 4799-4811.

-

Bio-protocol. (2022). NF-κB luciferase reporter gene assays. Retrieved from [Link]

- Mqoco, Z., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13674.

- Frontiers Media S.A. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 949010.

- ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775.

- Pathania, A. S., & Chawla, P. A. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Bioorganic Chemistry, 101, 104026.

-

JoVE. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]

- Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5262-5272.

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). Standards for Gelatin Zymography?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

- Sharma, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.

-

National Center for Biotechnology Information. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Retrieved from [Link]

-

MDPI. (2021). Thiophene-Based Compounds. Retrieved from [Link]

-

ResearchGate. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Analysis of cell cycle by flow cytometry. Retrieved from [Link]

-

Quickzyme Biosciences. (n.d.). Human MMP-9 activity assay. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Retrieved from [Link]

-

BPS Bioscience. (n.d.). MMP9 Fluorogenic (Q279R) Assay Kit. Retrieved from [Link]

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. ijpbs.com [ijpbs.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Caspase 3/7 Activity [protocols.io]

- 15. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bowdish.ca [bowdish.ca]

The Advent of Novel 2-Aminothiophene Derivatives in Antimicrobial Research: A Technical Guide to Synthesis and Screening

In an era where antimicrobial resistance poses a formidable threat to global health, the imperative to discover and develop new chemical entities with potent antimicrobial activity has never been more critical. Within the landscape of medicinal chemistry, the thiophene scaffold has emerged as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. Among these, 2-aminothiophene derivatives have garnered significant attention for their diverse pharmacological activities, including promising antimicrobial properties.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the synthesis of novel 2-aminothiophene derivatives and the subsequent antimicrobial screening protocols. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, ensuring a robust and validated approach to this vital area of research.

Part 1: Strategic Synthesis of the 2-Aminothiophene Core

The construction of the 2-aminothiophene scaffold is pivotal, with the choice of synthetic route influencing the accessible chemical space for derivatization and, ultimately, the biological activity of the final compounds.

The Gewald Reaction: A Classic and Versatile Approach

The Gewald three-component reaction stands as the cornerstone for the synthesis of polysubstituted 2-aminothiophenes. This one-pot synthesis is valued for its efficiency and the ready availability of starting materials.

Mechanistic Insights: Recent computational studies using Density Functional Theory (DFT) have provided a deeper understanding of the Gewald reaction mechanism. The reaction is initiated by a Knoevenagel-Cope condensation between an α-methylene carbonyl compound and an activated nitrile, catalyzed by a base (e.g., morpholine or piperidine). This is followed by the nucleophilic attack of the resulting intermediate on elemental sulfur (S₈), leading to a series of polysulfide intermediates. The final, thermodynamically driven step involves the cyclization of a monosulfide intermediate and subsequent aromatization to yield the stable 2-aminothiophene ring.[1][2]

Modern Adaptations: To enhance reaction rates, improve yields, and align with the principles of green chemistry, microwave-assisted Gewald synthesis has become a widely adopted technique. This approach often allows for shorter reaction times and, in some cases, solvent-free conditions.

Experimental Protocol 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, diethylamine, ethanol.

-

Step 1: Reagent Mixture: In a 250 mL round-bottom flask suitable for microwave synthesis, combine ethyl cyanoacetate (0.1 mole), cyclohexanone (0.1 mole), and elemental sulfur (0.05 mole) in 15 mL of ethanol.

-

Step 2: Catalyst Addition: Add a catalytic amount of diethylamine to the mixture.

-

Step 3: Microwave Irradiation: Place the flask in a microwave reactor and irradiate at a controlled temperature of 120°C for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Workup: After completion, cool the reaction mixture. Dissolve the mixture in dichloromethane (DCM) and wash with water in a separatory funnel. Separate the organic layer, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Step 5: Isolation and Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Caption: Workflow for Microwave-Assisted Gewald Synthesis.

Post-Synthesis Modification: Expanding Chemical Diversity

While the Gewald reaction provides the core 2-aminothiophene structure, further functionalization is often necessary to explore structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto a pre-formed, halogenated thiophene ring.[3]

Experimental Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Materials: A 2-bromo-3-methylthiophene derivative, an appropriate arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate, 1,4-dioxane, and water.

-

Step 1: Reaction Setup: In a reaction vial under an inert argon atmosphere, add the 2-bromo-3-methylthiophene derivative (1 equivalent), the arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

-

Step 2: Solvent and Base Addition: Add 1,4-dioxane as the solvent, followed by a 2M aqueous solution of sodium carbonate (2 equivalents).

-

Step 3: Reaction Conditions: Seal the vial and heat the mixture with stirring at 100°C for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Step 4: Workup: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Step 5: Purification: Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to isolate the desired cross-coupled product.

Caption: Selecting a synthetic route for 2-aminothiophenes.

Part 2: Rigorous Characterization and Purity Assessment

The unambiguous confirmation of the chemical structure and purity of the synthesized compounds is a prerequisite for reliable biological screening.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized derivatives. The chemical shifts, multiplicities, and integration of proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. Characteristic absorption bands for N-H (amine), C=O (ester or amide), and C≡N (nitrile) are particularly informative.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the synthesized compounds is critical, as impurities can lead to false positives or negatives in biological assays. A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for this purpose.

Experimental Protocol 3: General RP-HPLC Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of the analyte).

-

Gradient Elution: A typical gradient might start at 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions to re-equilibrate.

-

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity levels exceeding 95% are generally required for biological screening.[5][6]

Table 1: Expected Spectroscopic Data for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

| Technique | Characteristic Feature | Expected Value/Observation |

| ¹H NMR | NH₂ protons (singlet) | δ 5.5-6.5 ppm |

| CH₂ protons (triplet, ester) | δ 4.1-4.3 ppm | |

| CH₃ protons (quartet, ester) | δ 1.2-1.4 ppm | |

| Cyclohexene protons (multiplets) | δ 1.6-2.8 ppm | |

| ¹³C NMR | C=O (ester) | δ 165-170 ppm |

| Thiophene C₂ (amino-substituted) | δ 155-160 ppm | |

| Thiophene C₃ (ester-substituted) | δ 100-110 ppm | |

| FT-IR | N-H stretching (amine) | 3300-3500 cm⁻¹ (doublet) |

| C=O stretching (ester) | 1650-1680 cm⁻¹ | |

| HRMS | [M+H]⁺ for C₁₁H₁₅NO₂S | Calculated: 226.0845, Found: within 5 ppm |

Part 3: A Validated Framework for Antimicrobial Screening

A systematic and validated approach to antimicrobial screening is essential for generating reliable and reproducible data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol 4: Broth Microdilution for MIC Determination

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland, stock solution of the test compound, positive control antibiotic (e.g., ciprofloxacin), negative control (broth only).

-

Step 1: Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Step 2: Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

-

Step 3: Inoculation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound). Add 50 µL of sterile MHB to well 12 to serve as the sterility control.

-

Step 4: Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Step 5: Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

Assessing Bactericidal vs. Bacteriostatic Activity

Following the determination of the MIC, it is crucial to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Experimental Protocol 5: Determining the Minimum Bactericidal Concentration (MBC)

-

Step 1: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

-

Step 2: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Step 3: Incubate the MHA plate at 37°C for 18-24 hours.

-

Step 4: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar).[8]

Caption: Workflow for determining MIC and MBC.

Elucidating Structure-Activity Relationships (SAR)

By synthesizing and screening a library of related 2-aminothiophene derivatives, it is possible to establish a structure-activity relationship (SAR). This involves correlating specific structural modifications with changes in antimicrobial potency, providing invaluable insights for the design of more effective compounds.

Table 2: Illustrative SAR Data for a Series of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Analogs

| Compound | R¹ (at C4-C7) | R² (on 2-amino group) | MIC against S. aureus (µg/mL) |

| 1a | Cyclohexyl | -H | 64 |

| 1b | Cyclohexyl | -C(=O)CH₃ (Acetyl) | >128 |

| 1c | Cyclohexyl | -CH₂-Ph (Benzyl) | 32 |

| 1d | Cyclohexyl | -CH₂-(4-Cl-Ph) | 16 |

| 1e | Cyclopentyl | -CH₂-(4-Cl-Ph) | 32 |

| 1f | Cycloheptyl | -CH₂-(4-Cl-Ph) | 8 |

This is a hypothetical dataset for illustrative purposes, based on general trends observed in the literature.

From this illustrative data, several SAR insights can be drawn:

-

Acylation of the 2-amino group (1b) appears to abolish activity, suggesting a free amino group or a specific type of substitution is required.

-

Substitution on the 2-amino group with a benzyl moiety (1c) improves activity.

-

Adding an electron-withdrawing group (Cl) to the benzyl ring (1d) further enhances potency.

-

The size of the fused cycloalkyl ring at the 4,5-positions influences activity, with the cycloheptyl ring (1f) being optimal in this series.

Conclusion and Future Directions

The 2-aminothiophene scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The Gewald reaction, especially with modern enhancements like microwave assistance, provides a robust and efficient entry point to this chemical class. Subsequent functionalization via cross-coupling reactions allows for the systematic exploration of chemical space to optimize biological activity. A rigorous approach to characterization and purity control, coupled with standardized antimicrobial screening protocols, is paramount for generating high-quality, reliable data.

The insights gained from SAR studies are the true drivers of progress, guiding the iterative process of molecular design, synthesis, and testing. Future efforts should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, which will be critical for their development into next-generation antimicrobial therapies that can combat the growing challenge of drug-resistant pathogens.

References

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Narender, G., et al. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Szabó, Z. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]

-

Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. Available at: [Link]

-

Rashid, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PLOS ONE. Available at: [Link]

-

Abdel-rahman, A. H., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

-

He, H., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Piacenza, M., & Piacenza, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry. Available at: [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

-

ResearchGate. (2017). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Available at: [Link]

-

Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

-